Pcsk9-IN-18 Binding Affinity: High Potency Compared to Other Oral Small Molecule PCSK9 Inhibitors
Pcsk9-IN-18 demonstrates high binding affinity for PCSK9 with a KD of <200 nM . This is a key differentiator when compared to PF-06815345, another orally active small molecule PCSK9 inhibitor, which has a reported IC50 value of 13.4 µM (13,400 nM) . The binding potency of Pcsk9-IN-18 is approximately two orders of magnitude greater, making it a more suitable tool compound for studies where high target engagement is required.
| Evidence Dimension | Target Binding Affinity |
|---|---|
| Target Compound Data | KD < 200 nM |
| Comparator Or Baseline | PF-06815345, IC50 = 13.4 µM |
| Quantified Difference | >67-fold higher potency (approximate, based on reported limits) |
| Conditions | In vitro biochemical assay for PCSK9 binding (specific assay details not provided in vendor datasheets) |
Why This Matters
For researchers, this difference in potency is critical for determining effective concentrations in cell-based assays and for achieving robust target modulation, directly influencing experimental design and compound procurement decisions.
